1-(2-Fluorobenzyl)piperazin-2-one

Vue d'ensemble

Description

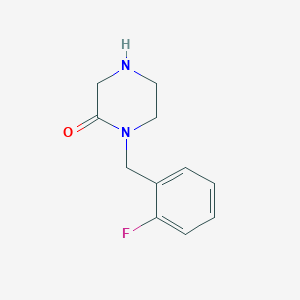

1-(2-Fluorobenzyl)piperazin-2-one is a chemical compound belonging to the class of piperazine derivatives. It is characterized by the presence of a fluorobenzyl group attached to a piperazinone ring. This compound is typically a white crystalline powder that is soluble in organic solvents and has a molecular weight of 221.25 g/mol.

Méthodes De Préparation

The synthesis of 1-(2-Fluorobenzyl)piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzyl chloride with piperazin-2-one under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Analyse Des Réactions Chimiques

1-(2-Fluorobenzyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

1-(2-Fluorobenzyl)piperazin-2-one can be synthesized through various methods, often involving the alkylation of piperazine derivatives. The introduction of the fluorobenzyl group enhances lipophilicity and biological activity. For example, reactions involving potassium carbonate and dibromopropane have been reported to yield alkylated products with good efficiency .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of piperazine derivatives, including this compound. In particular, derivatives have shown promising results against Mycobacterium tuberculosis (Mtb) in assays utilizing the Resazurin Microtiter method. Compounds derived from this base structure demonstrated varying degrees of inhibitory activity, suggesting that modifications to the piperazine moiety can enhance efficacy against resistant strains of bacteria .

Tyrosinase Inhibition

The compound has been investigated for its potential as a tyrosinase inhibitor, which is relevant for treating hyperpigmentation disorders. For instance, derivatives containing the 4-fluorobenzylpiperazine moiety have been shown to exhibit competitive inhibition of tyrosinase from Agaricus bisporus, with some compounds displaying IC50 values significantly lower than traditional inhibitors like kojic acid . This suggests that this compound and its derivatives could serve as effective agents in cosmetic formulations aimed at skin lightening.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of piperazine derivatives has revealed that specific substitutions on the piperazine ring can dramatically influence biological activity. For example, the introduction of fluorine at strategic positions has been correlated with increased potency against tyrosinase . This highlights the importance of molecular modifications in enhancing therapeutic profiles.

Inhibitory Activity Against Tyrosinase

A notable case study involved the synthesis and evaluation of several piperazine-based compounds for their inhibitory effects on tyrosinase. One derivative was found to be approximately 100-fold more active than kojic acid, showcasing the potential for developing new treatments for conditions like melasma and other pigmentation disorders .

Antimycobacterial Activity

In another study focusing on antimycobacterial activity, several derivatives were screened against Mtb H37Rv. The results indicated that certain modifications led to enhanced activity, emphasizing the role of lipophilicity in drug uptake across bacterial membranes . This is particularly relevant given the global challenge posed by drug-resistant tuberculosis.

Data Table: Summary of Biological Activities

This table summarizes key findings related to the biological activities associated with this compound and its derivatives, illustrating their potential utility in drug development and therapeutic applications.

Mécanisme D'action

The mechanism of action of 1-(2-Fluorobenzyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or transporters, modulating their activity. For example, it could inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and exerting antidepressant effects .

Comparaison Avec Des Composés Similaires

1-(2-Fluorobenzyl)piperazin-2-one can be compared with other similar compounds such as:

1-(2-Fluorobenzyl)piperazine: This compound lacks the carbonyl group present in this compound, which may result in different chemical reactivity and biological activity.

1-(2-Fluorophenyl)piperazine: This compound has a phenyl group instead of a benzyl group, which can influence its pharmacological properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Activité Biologique

1-(2-Fluorobenzyl)piperazin-2-one is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorobenzyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development, particularly in treating neurodegenerative diseases and various cancers.

This compound has the molecular formula and is classified as a heterocyclic compound. The fluorine atom on the benzyl moiety enhances the lipophilicity and bioavailability of the compound, potentially improving its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical pathways such as neurotransmission and cell proliferation.

- Neurotransmitter Receptors : The compound may act as a modulator of serotonin and dopamine receptors, which are implicated in mood regulation and neurodegenerative processes.

- Enzyme Inhibition : Preliminary studies suggest that it may exhibit inhibitory activity against enzymes like tyrosinase, which plays a role in melanin production and is a target for skin-related therapies.

Biological Activity Data

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Enzyme Assay | 15.3 | |

| Cytotoxicity (MCF-7 Cells) | MTT Assay | 25.0 | |

| Amyloid-β Production Inhibition | Cell-Based Assay | 10.5 |

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound demonstrated significant inhibition of amyloid-β production, suggesting potential therapeutic benefits for cognitive impairment associated with neurodegeneration. The mechanism was linked to the modulation of secretase activity, which is crucial in amyloid precursor protein processing.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells (MCF-7) indicated that this compound exhibited moderate cytotoxicity, with an IC50 value of 25 µM. The compound was shown to induce apoptosis via caspase activation and enhance DNA damage response markers, such as phosphorylated H2AX, indicating its potential as an anticancer agent.

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTMKYQLLVZDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602373 | |

| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893747-85-8 | |

| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.